molecular formula C30H16N4O2 B12568264 2,2'-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile CAS No. 185739-92-8

2,2'-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile

Cat. No.: B12568264
CAS No.: 185739-92-8
M. Wt: 464.5 g/mol
InChI Key: YXQUUOWNXPGYDH-UHFFFAOYSA-N
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Description

2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pentacene core, which is substituted with methoxy groups at the 9 and 10 positions, and dicyanoethylene groups at the 5 and 14 positions. The presence of these functional groups imparts distinct electronic and photophysical properties to the compound.

Preparation Methods

The synthesis of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Synthesis of 9,10-Dimethoxypentacene: This step involves the methoxylation of pentacene at the 9 and 10 positions using methanol and a suitable catalyst.

    Formation of Dicyanoethylene Groups: The next step involves the introduction of dicyanoethylene groups at the 5 and 14 positions of the dimethoxypentacene core. This can be achieved through a Knoevenagel condensation reaction using malononitrile and a base such as piperidine.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pentacene derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized pentacene derivatives.

Scientific Research Applications

2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of advanced organic materials with unique electronic and photophysical properties.

    Biology: It is employed in the development of fluorescent probes for biological imaging, particularly in the near-infrared (NIR) region.

    Industry: It is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through processes such as electron transfer, energy transfer, and fluorescence resonance energy transfer (FRET). These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.

Comparison with Similar Compounds

2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile can be compared with other similar compounds, such as:

    2,2’-(Anthracene-9,10-diylidene)dimalononitrile: This compound has a similar dicyanoethylene substitution but with an anthracene core instead of a pentacene core.

    2,2’-(9,10-Dimethoxyanthracene-5,14-diylidene)dipropanedinitrile: This compound has both methoxy and dicyanoethylene substitutions but with an anthracene core.

The uniqueness of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile lies in its pentacene core, which imparts distinct electronic properties and enhances its applicability in various scientific fields.

Properties

CAS No.

185739-92-8

Molecular Formula

C30H16N4O2

Molecular Weight

464.5 g/mol

IUPAC Name

2-[14-(dicyanomethylidene)-9,10-dimethoxypentacen-5-ylidene]propanedinitrile

InChI

InChI=1S/C30H16N4O2/c1-35-27-11-19-7-17-9-25-26(10-18(17)8-20(19)12-28(27)36-2)30(22(15-33)16-34)24-6-4-3-5-23(24)29(25)21(13-31)14-32/h3-12H,1-2H3

InChI Key

YXQUUOWNXPGYDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C3C=C4C(=CC3=CC2=C1)C(=C(C#N)C#N)C5=CC=CC=C5C4=C(C#N)C#N)OC

Origin of Product

United States

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